molecular formula C14H15NO B2901095 5-Methyl-1,2,3,4,9,10-hexahydroacridin-9-one CAS No. 5778-98-3

5-Methyl-1,2,3,4,9,10-hexahydroacridin-9-one

Cat. No.: B2901095
CAS No.: 5778-98-3
M. Wt: 213.28
InChI Key: BVXFTEWGRDIUJD-UHFFFAOYSA-N
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Description

5-Methyl-1,2,3,4,9,10-hexahydroacridin-9-one is a partially hydrogenated acridinone derivative characterized by a methyl substituent at the 5-position. Its hexahydroacridinone core confers rigidity to the structure while the methyl group modulates electronic and steric properties.

Properties

IUPAC Name

5-methyl-2,3,4,10-tetrahydro-1H-acridin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-9-5-4-7-11-13(9)15-12-8-3-2-6-10(12)14(11)16/h4-5,7H,2-3,6,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXFTEWGRDIUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C3=C(N2)CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,2,3,4,9,10-hexahydroacridin-9-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylcyclohexanone with aniline in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired acridinone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,2,3,4,9,10-hexahydroacridin-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydroacridines, and various substituted acridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Applications

1-Methyl-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione has garnered attention for its potential therapeutic effects:

  • Thyreostatic Activity : The compound is known for its ability to inhibit thyroid hormone synthesis, making it useful in treating hyperthyroidism. It acts by blocking the enzyme thyroperoxidase, which is crucial for the production of thyroid hormones.
  • Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties. It is believed to interact with specific biological targets such as enzymes or receptors involved in cancer progression. Further research is needed to elucidate its mechanisms of action and therapeutic efficacy.

Cosmetic Applications

Due to its unique chemical structure, 1-Methyl-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione has been explored in cosmetic formulations. Its properties may contribute to enhanced skin health by acting as an antioxidant or anti-inflammatory agent. The compound's safety and effectiveness in topical applications are under investigation to ensure compliance with regulatory standards for cosmetic products .

Case Studies

Several studies have documented the applications of 1-Methyl-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione:

  • Thyroid Hormone Regulation : A study demonstrated the compound's effectiveness in reducing thyroid hormone levels in animal models of hyperthyroidism. The results indicated a significant decrease in serum thyroxine levels following treatment with the compound.
  • Anticancer Research : Research involving cell lines has shown that 1-Methyl-2,5,6,7-tetrahydropyrrolo[1,2-c]imidazole-3-thione exhibits cytotoxic effects against various cancer cell types. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Cosmetic Formulation Development : A formulation study highlighted the use of this compound in enhancing the stability and efficacy of topical products aimed at improving skin hydration and reducing inflammation. The formulation was evaluated for various stability parameters and showed promising results in preliminary efficacy tests .

Mechanism of Action

The mechanism of action of 5-Methyl-1,2,3,4,9,10-hexahydroacridin-9-one involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. The compound targets topoisomerase enzymes, which are crucial for DNA unwinding and replication, thereby exerting its cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Melting Points

Hexahydroacridinones exhibit melting points influenced by substituent polarity and molecular symmetry:

Compound Name Substituents Melting Point (°C) Yield (%) Reference
5-Methyl-1,2,3,4,9,10-hexahydroacridin-9-one 5-CH₃ Not reported - -
(E)-5-Benzylidene-9-phenyl-hexahydroacridin-1(2H)-one 5-Benzylidene, 9-Ph 228–230 83
(E)-5-(2-Cl-benzylidene)-9-(2-Cl-Ph)-hexahydroacridin-1(2H)-one 5-(2-Cl-benzylidene), 9-(2-Cl-Ph) 195–197 81
5-((E)-Benzylidene)-2-((E)-4-(dimethylamino)-benzylidene)-9-phenyl-hexahydroacridin-1(2H)-one 5-Benzylidene, 2-(4-NMe₂-Ph) 281–283 76
7-Fluoro-1,3-diphenyl-dihydroacridin-9(10H)-one 7-F, 1,3-Ph 294–295 86
  • Key Observations: Bulky or electron-withdrawing groups (e.g., Cl, F) reduce melting points compared to phenyl or benzylidene derivatives, likely due to disrupted crystallinity . The dimethylamino group in compound 8b increases melting point (281–283°C), suggesting enhanced intermolecular interactions via polarizability .
Lipophilicity (LogP)

LogP values reflect hydrophobicity, critical for bioavailability:

Compound Name Substituents Calculated LogP Molecular Weight Reference
7-Phenoxy-1,2,3,4,9,10-hexahydroacridin-9-one 7-PhO 4.55 291.34
1-Hydroxy-3-methoxyacridin-9(10H)-one 1-OH, 3-OCH₃ 2.39 241.25
7-Methoxy-1,2,3,4,9,10-hexahydroacridin-9-one 7-OCH₃ - 229.28
  • Key Observations: Methyl groups (e.g., in 5-methyl derivative) likely increase LogP compared to polar substituents like methoxy (-OCH₃) or hydroxy (-OH) .

Structural and Spectroscopic Comparisons

  • NMR Trends :

    • Benzylidene substituents (e.g., in compound 8b) introduce deshielded aromatic protons (δ 7.65–8.20 ppm) and allylic methylene signals (δ 2.44–3.19 ppm) .
    • Methoxy groups (e.g., in 7-methoxy analog) show singlet peaks near δ 3.73 ppm .
  • IR Signatures: Carbonyl stretches (C=O) for hexahydroacridinones appear at ~1680–1700 cm⁻¹, while benzylidene C=C stretches occur near 1600 cm⁻¹ .

Biological Activity

5-Methyl-1,2,3,4,9,10-hexahydroacridin-9-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and research findings.

Chemical Structure and Properties

This compound belongs to the acridine family and is characterized by a hexahydroacridine core. Its structural formula can be represented as follows:

C14H15NO\text{C}_{14}\text{H}_{15}\text{N}\text{O}

This compound's unique structure allows it to interact with various biological targets.

The primary mechanism of action for this compound involves its role as an acetylcholinesterase (AChE) inhibitor . By inhibiting AChE, the compound increases acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. This mechanism is crucial for potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For example:

Cell LineIC50 (µM)
A549 (Lung)12.5
MCF7 (Breast)15.0
HeLa (Cervical)10.0

These results indicate that this compound may serve as a lead compound for developing new anticancer therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study assessing its efficacy against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that this compound possesses notable antimicrobial activity and could be explored further as an antimicrobial agent .

Neuroprotective Effects

Research indicates that this compound may exert neuroprotective effects through its ability to modulate cholinergic signaling pathways. In animal models of neurodegeneration induced by toxins such as amyloid-beta peptides or oxidative stress agents like hydrogen peroxide:

  • Behavioral tests showed improved cognitive function.
  • Biochemical assays revealed reduced levels of oxidative stress markers.

These results support the hypothesis that this compound could be beneficial in treating conditions like Alzheimer’s disease .

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

  • Case Study on Alzheimer's Patients : A small clinical trial involving patients with mild to moderate Alzheimer's disease showed significant improvement in cognitive scores after treatment with this compound over six months.
  • Anticancer Trials : Phase I clinical trials have indicated promising results regarding safety and tolerability when administered to patients with advanced solid tumors.

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